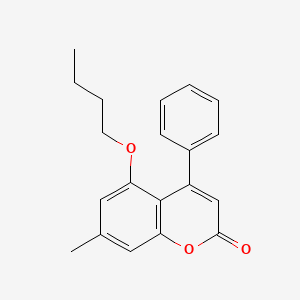
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The specific industrial methods for producing this compound may vary, but they generally follow the principles of sustainable and environmentally friendly chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as xanthine oxidase and cyclooxygenase, leading to their anti-inflammatory and antioxidant effects . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
5,7-bis((4-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one: Another coumarin derivative with different substituents, leading to variations in its chemical and biological properties.
5-((4-methoxybenzyl)oxy)-7-methyl-4-phenyl-2H-chromen-2-one: A structurally related compound with a methoxy group instead of a butoxy group.
Uniqueness
5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Eigenschaften
Molekularformel |
C20H20O3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-butoxy-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-3-4-10-22-17-11-14(2)12-18-20(17)16(13-19(21)23-18)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
GGWZJHNJSANIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


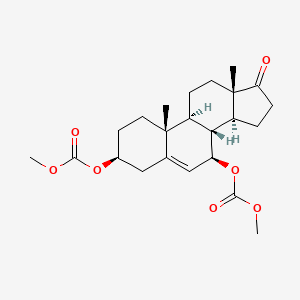
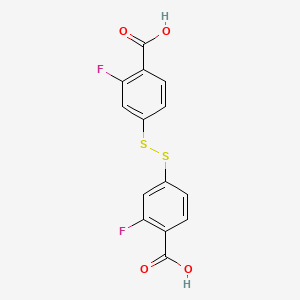
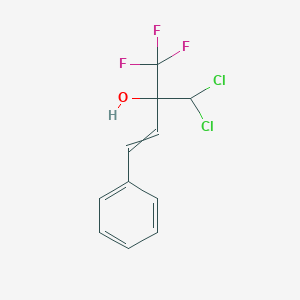
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
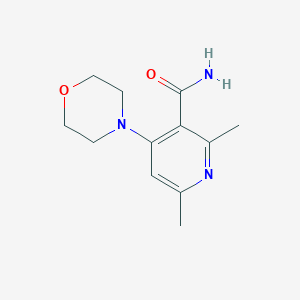

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
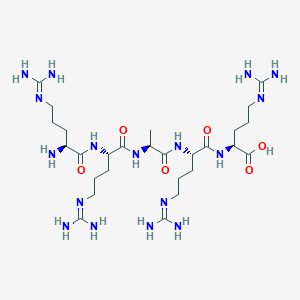
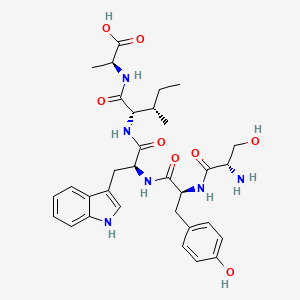

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
